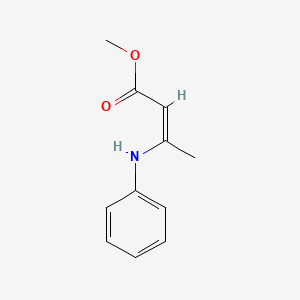
1,5-Pentanediol dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Pentanediol dibenzoate is an organic compound that has garnered attention for its potential applications as a plasticizer. This compound is a derivative of 1,5-pentanediol, where both hydroxyl groups are esterified with benzoic acid. It is known for its effectiveness in enhancing the flexibility and durability of polymers, particularly polyvinyl chloride (PVC) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Pentanediol dibenzoate can be synthesized through the esterification of 1,5-pentanediol with benzoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency while minimizing the formation of by-products. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Pentanediol dibenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the benzoate groups are exchanged with other ester groups .
Common Reagents and Conditions:
Esterification: Benzoic acid, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acidic or basic conditions.
Transesterification: Alcohols or other esters, acid or base catalysts.
Major Products Formed:
Hydrolysis: 1,5-pentanediol and benzoic acid.
Transesterification: New esters formed by exchanging the benzoate groups.
Aplicaciones Científicas De Investigación
1,5-Pentanediol dibenzoate has been extensively studied for its applications in various fields:
Mecanismo De Acción
1,5-Pentanediol dibenzoate is compared with other similar compounds such as:
- 1,3-Propanediol dibenzoate
- 1,4-Butanediol dibenzoate
- 1,6-Hexanediol dibenzoate
Uniqueness: this compound stands out due to its optimal balance of flexibility and durability. It offers superior plasticizing efficiency compared to shorter-chain diol dibenzoates like 1,3-propanediol dibenzoate and longer-chain diol dibenzoates like 1,6-hexanediol dibenzoate .
Comparación Con Compuestos Similares
- 1,3-Propanediol dibenzoate: Known for its rapid biodegradability.
- 1,4-Butanediol dibenzoate: Exhibits reversible heat-activated plasticization properties.
- 1,6-Hexanediol dibenzoate: Offers high flexibility but may have lower mechanical strength compared to 1,5-pentanediol dibenzoate .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and effectiveness as a plasticizer make it a valuable alternative to traditional plasticizers, contributing to the development of more sustainable and environmentally friendly materials.
Propiedades
Número CAS |
6624-73-3 |
|---|---|
Fórmula molecular |
C19H20O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
5-benzoyloxypentyl benzoate |
InChI |
InChI=1S/C19H20O4/c20-18(16-10-4-1-5-11-16)22-14-8-3-9-15-23-19(21)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Clave InChI |
UMNVFYKZOXQOLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCCCCCOC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
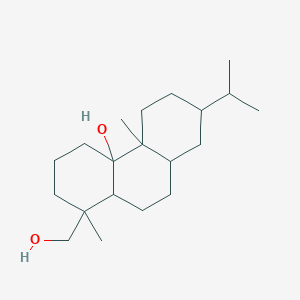
![Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate](/img/structure/B14735888.png)
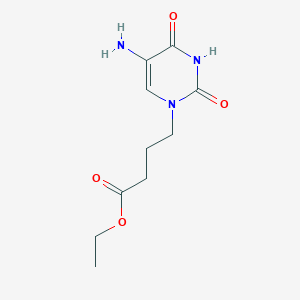
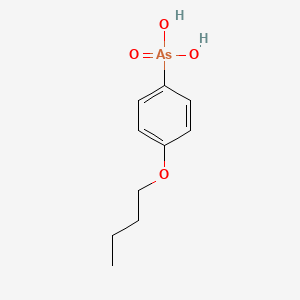
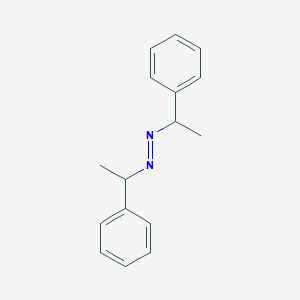
![2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid](/img/structure/B14735921.png)
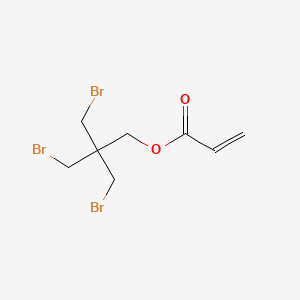
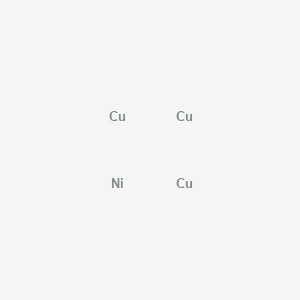
![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
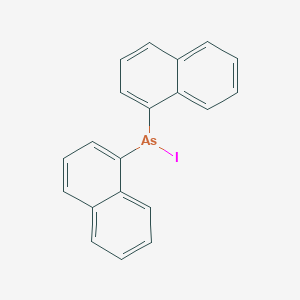
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)
